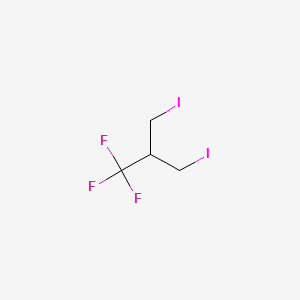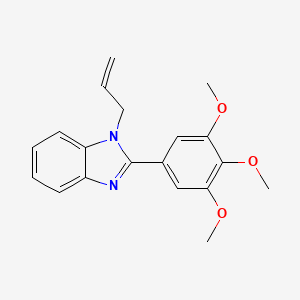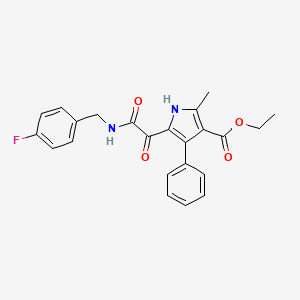
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane: is an organoiodine compound with the molecular formula C4H4F3I2. This compound is characterized by the presence of two iodine atoms and three fluorine atoms attached to a propane backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane typically involves the iodination of 2-(iodomethyl)-1,1,1-trifluoropropane. One common method includes the reaction of 2-(iodomethyl)-1,1,1-trifluoropropane with iodine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of deiodinated products.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide (NaI) and potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include various substituted trifluoropropanes.
Oxidation: Products include iodinated alcohols and ketones.
Reduction: Products include deiodinated trifluoropropanes.
Applications De Recherche Scientifique
Chemistry: 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the preparation of complex fluorinated compounds .
Biology: In biological research, it serves as a precursor for radiolabeled compounds used in imaging studies and tracer experiments .
Medicine: The compound is explored for its potential in developing new pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioavailability and metabolic stability .
Industry: Industrially, it is used in the manufacture of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms .
Mécanisme D'action
The mechanism of action of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane involves its interaction with various molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical and physical properties. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparaison Avec Des Composés Similaires
- 2-Iodo-1,1,1-trifluoropropane
- 3-Iodo-2-(bromomethyl)-1,1,1-trifluoropropane
- 2-(Iodomethyl)-1,1,1-trifluoropropane
Uniqueness: 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane is unique due to the presence of two iodine atoms, which enhances its reactivity compared to similar compounds with only one iodine atom. This increased reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-iodo-2-(iodomethyl)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3I2/c5-4(6,7)3(1-8)2-9/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJRDBGJUBCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3I2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892821.png)


![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)


![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)
![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2892831.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)



![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)

